molecular formula C10H21NO4 B3373021 [2-(3-Hydroxy-propoxy)-ethyl]-carbamic acid tert-butyl ester CAS No. 947664-35-9

[2-(3-Hydroxy-propoxy)-ethyl]-carbamic acid tert-butyl ester

Cat. No.: B3373021
CAS No.: 947664-35-9
M. Wt: 219.28 g/mol
InChI Key: SXRCKLDJZJXEQW-UHFFFAOYSA-N
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Description

[2-(3-Hydroxy-propoxy)-ethyl]-carbamic acid tert-butyl ester is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a carbamic acid ester group, which is linked to a tert-butyl group and a hydroxy-propoxy-ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-Hydroxy-propoxy)-ethyl]-carbamic acid tert-butyl ester typically involves the reaction of 2-(3-hydroxypropoxy)ethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:

2-(3-Hydroxy-propoxy)ethanol+tert-Butyl chloroformate[2-(3-Hydroxy-propoxy)-ethyl]-carbamic acid tert-butyl ester+HCl\text{2-(3-Hydroxy-propoxy)ethanol} + \text{tert-Butyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 2-(3-Hydroxy-propoxy)ethanol+tert-Butyl chloroformate→[2-(3-Hydroxy-propoxy)-ethyl]-carbamic acid tert-butyl ester+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

[2-(3-Hydroxy-propoxy)-ethyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for the reduction of esters.

    Substitution: Tosyl chloride (TsCl) in the presence of a base can be used to convert the hydroxy group to a tosylate, which can then undergo nucleophilic substitution.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [2-(3-Hydroxy-propoxy)-ethyl]-carbamic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme activity, particularly those involved in ester hydrolysis. It can also be used to modify biomolecules, such as proteins, to study their function and interactions.

Medicine

In medicine, derivatives of this compound are being explored for their potential as prodrugs. The ester linkage can be hydrolyzed in vivo to release the active drug, providing a controlled release mechanism.

Industry

In the industrial sector, this compound is used in the production of polymers and coatings. Its ability to undergo various chemical reactions makes it a valuable component in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of [2-(3-Hydroxy-propoxy)-ethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The ester group can be hydrolyzed by esterases, releasing the active hydroxy-propoxy-ethyl moiety. This moiety can then interact with various cellular components, such as enzymes and receptors, to exert its effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    [3-(4-Chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester]: This compound has a similar ester linkage but differs in the presence of a chloro-phenyl group.

    [3-Hydroxy-2-aryl acrylate]: This compound shares the hydroxy and ester functionalities but has an aryl acrylate structure.

Uniqueness

[2-(3-Hydroxy-propoxy)-ethyl]-carbamic acid tert-butyl ester is unique due to its combination of a hydroxy-propoxy-ethyl chain and a carbamic acid ester group. This structure allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

tert-butyl N-[2-(3-hydroxypropoxy)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO4/c1-10(2,3)15-9(13)11-5-8-14-7-4-6-12/h12H,4-8H2,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRCKLDJZJXEQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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